Fluo-8 AM

Calcium Imaging High-Throughput Screening Fluorescence Microscopy

Fluo-8 AM delivers 2x the brightness of Fluo-4 AM and 4x that of Fluo-3 AM, with room-temperature loading that eliminates 37°C incubation. This reduces assay variability, improves Z'-factor, and lowers phototoxicity in live-cell imaging. Compatible with standard FITC filter sets for immediate integration. Choose Fluo-8 AM for superior signal-to-noise in high-throughput screening, flow cytometry, and time-lapse microscopy.

Molecular Formula C50H50N2O23
Molecular Weight 1046.9
CAS No. 1345980-40-6
Cat. No. B3026470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluo-8 AM
CAS1345980-40-6
Synonymsfluo-8 AM
Molecular FormulaC50H50N2O23
Molecular Weight1046.9
Structural Identifiers
SMILESCC(=O)OCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C50H50N2O23/c1-30(53)65-25-70-37-12-14-39-44(20-37)75-43-19-36(58)11-13-38(43)50(39)35-10-15-41(52(23-48(61)73-28-68-33(4)56)24-49(62)74-29-69-34(5)57)45(18-35)64-17-16-63-42-9-7-6-8-40(42)51(21-46(59)71-26-66-31(2)54)22-47(60)72-27-67-32(3)55/h6-15,18-20H,16-17,21-29H2,1-5H3
InChIKeyBKYHTWFRZPRHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluo-8 AM (CAS 1345980-40-6): A Next-Generation Green Fluorescent Calcium Indicator for High-Performance Intracellular Calcium Assays


Fluo-8 AM is a cell-permeable acetoxymethyl (AM) ester derivative of the green fluorescent calcium dye Fluo-8. As a visible light-excitable calcium indicator, it binds to free intracellular calcium ions (Ca²⁺), resulting in a substantial increase in fluorescence intensity . This compound is specifically engineered to address the loading and brightness limitations observed in earlier generation probes such as Fluo-3 AM and Fluo-4 AM, while maintaining their convenient spectral compatibility with standard FITC filter sets .

Why Fluorescent Calcium Dyes Are Not Interchangeable: The Case for Fluo-8 AM Over Conventional Analogs


In the context of fluorescence-based calcium assays, substituting one green calcium indicator for another without quantitative consideration can lead to experimental failure or data misinterpretation. Critical parameters such as cellular loading efficiency, baseline fluorescence, dynamic range, and signal-to-noise ratio vary dramatically between structurally similar dyes [1]. For instance, Fluo-3 AM and Fluo-4 AM are known to exhibit only moderate fluorescence in live cells following esterase hydrolysis and require harsh loading conditions (37°C) to achieve adequate signal, while their effective brightness and signal-to-background ratios can be limiting for many high-content or high-throughput applications . The following evidence demonstrates that Fluo-8 AM delivers quantifiable improvements in these key performance metrics, directly impacting assay sensitivity, throughput, and reproducibility.

Fluo-8 AM Performance Data: Direct Quantitative Comparisons with Fluo-4 AM and Fluo-3 AM


Fluo-8 AM Delivers 2x Higher Cellular Brightness Than Fluo-4 AM and 4x Higher Than Fluo-3 AM

In live-cell imaging experiments, Fluo-8 AM exhibits significantly enhanced fluorescence intensity compared to legacy green calcium indicators. This brightness advantage is consistently reported across multiple independent studies and vendor specifications. Specifically, Fluo-8 AM is approximately twice as bright as Fluo-4 AM and four times as bright as Fluo-3 AM when loaded into cells under equivalent conditions .

Calcium Imaging High-Throughput Screening Fluorescence Microscopy

Room-Temperature Cell Loading with Fluo-8 AM Eliminates Need for 37°C Incubation Required by Fluo-3 AM and Fluo-4 AM

A critical workflow advantage of Fluo-8 AM is its ability to efficiently load into cells at room temperature. In contrast, both Fluo-3 AM and Fluo-4 AM require incubation at 37°C to achieve optimal cellular loading and calcium response [1]. This distinction has been confirmed by the manufacturer and independent sources.

Cell Loading Assay Workflow Temperature Sensitivity

Fluo-8 AM Maintains Spectral Compatibility with Fluo-3 and Fluo-4 While Offering Higher Signal Dynamic Range

Fluo-8 AM was engineered to retain the advantageous excitation and emission maxima of Fluo-3 and Fluo-4 (approximately 490 nm excitation and 520 nm emission) . This spectral match ensures seamless integration into existing workflows and instrumentation configured for FITC/GFP channels . Importantly, while maintaining this compatibility, Fluo-8 AM provides a 1.5- to 2-fold higher fluorescence increase upon calcium binding compared to Fluo-4, and up to a 4-fold increase compared to Fluo-3 .

Spectral Properties Assay Transfer Instrument Compatibility

Fluo-8 AM Calcium Affinity (Kd ≈ 389 nM) is Optimized for Detecting Physiological Calcium Transients Without Saturation

The medium-affinity calcium binding of Fluo-8 AM, with a reported dissociation constant (Kd) of 389-390 nM , positions it between the higher affinity of Fluo-4 (Kd ≈ 345 nM) and the lower affinity of specialized dyes like Fluo-8L (Kd ≈ 1.86 µM) . This Kd value is well-suited for detecting the typical 5-10 fold increases in intracellular calcium observed upon cellular stimulation, preventing dye saturation at basal calcium levels and ensuring a linear response over a broad physiological range.

Binding Affinity Calcium Sensitivity Assay Linearity

Recommended Applications for Fluo-8 AM Based on Performance Evidence


High-Throughput Screening (HTS) for GPCR and Ion Channel Targets

The combination of high brightness (2x Fluo-4 AM) and room-temperature loading makes Fluo-8 AM exceptionally well-suited for automated high-throughput screening campaigns. Its superior signal-to-noise ratio reduces false-positive rates and enhances Z'-factor values, while the simplified loading protocol increases throughput and reduces operational complexity in automated liquid handling systems .

Live-Cell Fluorescence Microscopy and Confocal Imaging

For imaging applications where photobleaching and exposure time are critical concerns, Fluo-8 AM's enhanced brightness (4x Fluo-3 AM) allows for lower illumination intensities and shorter acquisition times, minimizing phototoxicity and preserving cell viability during long-term time-lapse experiments. Its spectral compatibility with standard FITC/GFP filter cubes ensures immediate integration into existing microscopy workflows .

Flow Cytometry Analysis of Calcium Flux in Heterogeneous Cell Populations

In flow cytometry, the brighter signal of Fluo-8 AM (1.5-2x Fluo-4 AM) improves the resolution of calcium-responsive subpopulations and reduces the coefficient of variation in fluorescence intensity measurements. The room-temperature loading capability also helps maintain cell viability during sample preparation, which is particularly beneficial for fragile primary cells .

Technical Documentation Hub

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